molecular formula C5H4F6O2 B14561969 2-Fluoroethyl pentafluoropropanoate CAS No. 61799-71-1

2-Fluoroethyl pentafluoropropanoate

Cat. No.: B14561969
CAS No.: 61799-71-1
M. Wt: 210.07 g/mol
InChI Key: ICNOINLWZBCEHK-UHFFFAOYSA-N
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Description

2-Fluoroethyl pentafluoropropanoate is a chemical compound with the molecular formula C5H5F5O2. It is an ester derived from pentafluoropropanoic acid and 2-fluoroethanol. This compound is known for its unique properties due to the presence of multiple fluorine atoms, which impart high stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoroethyl pentafluoropropanoate can be synthesized through the esterification reaction between pentafluoropropanoic acid and 2-fluoroethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoroethyl pentafluoropropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms in the compound make it susceptible to nucleophilic attack, leading to substitution reactions.

    Hydrolysis: In the presence of water and a suitable catalyst, the ester bond can be hydrolyzed to yield pentafluoropropanoic acid and 2-fluoroethanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions can be used, with catalysts such as hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride is used as a reducing agent under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives of this compound.

    Hydrolysis: Pentafluoropropanoic acid and 2-fluoroethanol.

    Reduction: 2-Fluoroethyl alcohol.

Scientific Research Applications

2-Fluoroethyl pentafluoropropanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of fluorinated compounds, which are valuable in various chemical reactions and processes.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving fluorinated substrates.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorinated intermediates.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-fluoroethyl pentafluoropropanoate involves its interaction with nucleophiles and electrophiles due to the presence of highly electronegative fluorine atoms. The fluorine atoms increase the compound’s reactivity, making it a valuable intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl pentafluoropropionate: Similar in structure but lacks the fluoroethyl group.

    2-Fluoroethyl acetate: Contains a fluoroethyl group but has an acetate ester instead of a pentafluoropropanoate ester.

    2,2,3,3,3-Pentafluoropropanol: A related alcohol with similar fluorine content.

Uniqueness

2-Fluoroethyl pentafluoropropanoate is unique due to the combination of a fluoroethyl group and a pentafluoropropanoate ester, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring high-performance materials and intermediates.

Properties

CAS No.

61799-71-1

Molecular Formula

C5H4F6O2

Molecular Weight

210.07 g/mol

IUPAC Name

2-fluoroethyl 2,2,3,3,3-pentafluoropropanoate

InChI

InChI=1S/C5H4F6O2/c6-1-2-13-3(12)4(7,8)5(9,10)11/h1-2H2

InChI Key

ICNOINLWZBCEHK-UHFFFAOYSA-N

Canonical SMILES

C(CF)OC(=O)C(C(F)(F)F)(F)F

Origin of Product

United States

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